
2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C14H18N2, is known for its unique structure, which includes a pyrrolidine ring attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing in methanol with methanesulfonic acid as the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .
Scientific Research Applications
2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking with aromatic residues in the target proteins . The pathways affected by this compound include those involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-2-pyrrolidinyl)-1H-indole: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-(2-pyrrolidinyl)indole: Similar but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-Methyl-3-(1-methyl-2-pyrrolidinyl)indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the pyrrolidine ring at the 3-position provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
CAS No. |
19134-06-6 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-14(13-8-5-9-16(13)2)11-6-3-4-7-12(11)15-10/h3-4,6-7,13,15H,5,8-9H2,1-2H3 |
InChI Key |
CWGDEZCIDYRJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
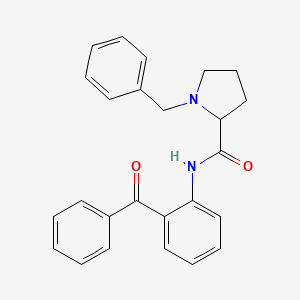
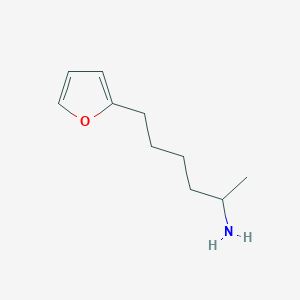
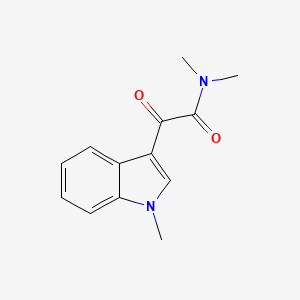
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)
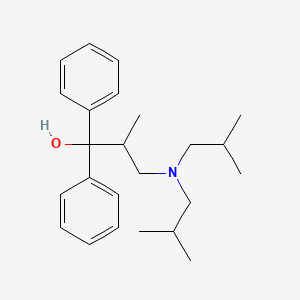
![3-methyl-2H-benzo[b][1,4]thiazine hydrochloride](/img/structure/B11999189.png)
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)
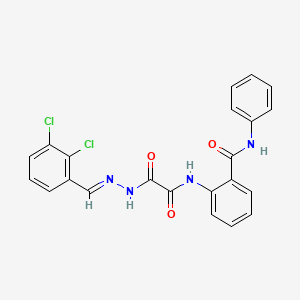
![4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999206.png)
